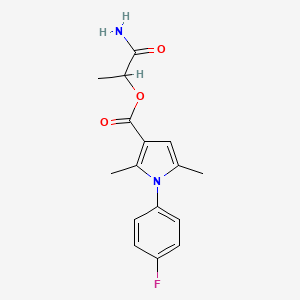
1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of OSM-E-9 involves several steps, including the use of specific reagents and conditions to achieve the desired product. The synthetic route typically involves the formation of a protein with ankyrin repeats and multiple predicted transmembrane domains
Chemical Reactions Analysis
OSM-E-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-E-9 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
OSM-E-9 has a wide range of scientific research applications. In chemistry, it is used to study sensory transduction pathways and the role of specific proteins in these processes. In biology, OSM-E-9 is important for understanding the mechanisms of olfaction, mechanosensation, and osmosensation in Caenorhabditis elegans Additionally, OSM-E-9 is used in industry for the development of new sensory transduction technologies .
Mechanism of Action
The mechanism of action of OSM-E-9 involves its interaction with specific molecular targets and pathways. OSM-E-9 encodes a protein with ankyrin repeats and multiple predicted transmembrane domains, which are essential for its function in sensory transduction . The protein interacts with G-protein-coupled receptors and other signaling molecules to mediate sensory responses. The pathways involved include cyclic nucleotide-gated channels and other sensory transduction pathways .
Comparison with Similar Compounds
OSM-E-9 is similar to other compounds in the transient receptor potential (TRP) channel family, such as transient receptor potential and transient receptor potential-like channels in Drosophila . OSM-E-9 is unique in its specific role in Caenorhabditis elegans and its involvement in multiple sensory modalities. Other similar compounds include osmotic avoidance abnormal-9 (OSM-9) and capsaicin receptor-related proteins .
Properties
Molecular Formula |
C12H11ClFNO2S |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-sulfonyl chloride |
InChI |
InChI=1S/C12H11ClFNO2S/c1-8-7-12(18(13,16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3 |
InChI Key |
MZWDVJVLEJEILM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798496.png)
![4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B10798513.png)
![2-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B10798514.png)
![4-(6-Bromothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798521.png)
![3-[4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798522.png)

![4-(6-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798535.png)
![6-(4-Tert-butylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798536.png)
![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanamide](/img/structure/B10798547.png)
![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10798555.png)
![2-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B10798558.png)
![[4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-morpholin-4-ylmethanone](/img/structure/B10798566.png)
![(5Z)-5-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798567.png)
![3-[4-[2-(Dimethylamino)ethoxy]thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798577.png)
